molecular formula C3H8O9P2 B14461009 2-Hydroxy-2,3-diphosphonopropanoic acid CAS No. 70794-97-7

2-Hydroxy-2,3-diphosphonopropanoic acid

Cat. No.: B14461009
CAS No.: 70794-97-7
M. Wt: 250.04 g/mol
InChI Key: BZPYPBVWOGHVEF-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-diphosphonopropanoic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-diphosphonopropanoic acid typically involves the reaction of suitable phosphonate esters with hydroxyl-containing compounds under controlled conditions. One common method includes the hydrolysis of phosphonates using concentrated hydrochloric acid at reflux temperatures for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, where phosphonate esters are treated with hydrochloric acid in reactors designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,3-diphosphonopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2,3-diphosphonopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-diphosphonopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic phosphate-containing molecules, thereby inhibiting or modulating the activity of enzymes involved in phosphate metabolism . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2,3-diphosphonopropanoic acid is unique due to the presence of two phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with phosphate-binding sites in biological systems.

Properties

CAS No.

70794-97-7

Molecular Formula

C3H8O9P2

Molecular Weight

250.04 g/mol

IUPAC Name

2-hydroxy-2,3-diphosphonopropanoic acid

InChI

InChI=1S/C3H8O9P2/c4-2(5)3(6,14(10,11)12)1-13(7,8)9/h6H,1H2,(H,4,5)(H2,7,8,9)(H2,10,11,12)

InChI Key

BZPYPBVWOGHVEF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(O)P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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